2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-6-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives .
Scientific Research Applications
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in proteomics research to label and study proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate: Similar in structure but with different positional isomers.
4-Fluorophenyl isothiocyanate: Lacks the bromine and chlorine substituents.
2-Bromophenyl isothiocyanate: Lacks the chlorine and fluorine substituents.
Uniqueness
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is unique due to the presence of multiple halogen substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in biochemical research for studying complex molecular interactions .
Properties
Molecular Formula |
C7H2BrClFNS |
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Molecular Weight |
266.52 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI Key |
RUHRYERCZVKHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Br)F |
Origin of Product |
United States |
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